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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

optimizing the parameters for plasma spraying of Titanium Diboride (TiB₂).

Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the plasma spraying of

TiB₂ and its composites.

Issue 1: Poor Coating Adhesion and Delamination
Q1: My TiB₂ coating is peeling or flaking off the substrate. What are the common causes and

how can I improve adhesion?

A1: Poor adhesion, leading to delamination, is a frequent challenge in plasma-sprayed coatings

and is often attributed to inadequate surface preparation or improper spray parameters.

Possible Causes:

Inadequate Substrate Preparation: This is the most common cause of delamination.[1] A

smooth, contaminated, or improperly roughened substrate surface will not provide a

sufficient mechanical anchor for the coating.

Substrate Oxidation: Excessive heating of the substrate during the spraying process can

lead to the formation of an oxide layer, which can hinder bonding.
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High Residual Stresses: A large mismatch in the coefficient of thermal expansion (CTE)

between the TiB₂ coating and the substrate can induce high residual stresses, leading to

cracking and delamination.

Improper Spray Parameters: Incorrect spray distance, power, or gas flow rates can result in

poorly melted particles and a weak bond with the substrate.

Troubleshooting Steps:

Verify Substrate Preparation:

Degreasing: Ensure the substrate is thoroughly cleaned and degreased to remove any oils

or contaminants.

Grit Blasting: The substrate should be grit-blasted immediately before spraying to create a

rough, "white metal" finish. The choice of grit material (e.g., alumina) and size is crucial for

creating an appropriate anchor profile.

Optimize Spray Parameters:

Spray Distance: An optimal distance ensures particles are molten upon impact. If the

distance is too large, particles may solidify prematurely; if too close, the substrate may

overheat.

Power and Gas Flow: Adjust the plasma torch power and gas flow rates to ensure

complete melting of the TiB₂ powder.

Control Substrate Temperature:

Preheating: A moderate preheat of the substrate can improve adhesion.

Cooling: Employ cooling jets (e.g., compressed air or CO₂) to prevent the substrate from

overheating during spraying.

Consider a Bond Coat: Applying a bond coat of a more ductile material, such as a Ni-Cr

alloy, can help accommodate CTE mismatch and improve the adhesion of the TiB₂ topcoat.

Logical Workflow for Troubleshooting Poor Adhesion:
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Caption: Troubleshooting workflow for poor TiB₂ coating adhesion.

Issue 2: High Porosity in the Coating
Q2: My plasma-sprayed TiB₂ coating has high porosity. What factors contribute to this and how

can I achieve a denser coating?

A2: Porosity is an inherent feature of plasma-sprayed coatings, but excessive porosity can

compromise the mechanical and protective properties of the coating.[2]
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Possible Causes:

Incomplete Particle Melting: If the plasma jet temperature is too low or the particle residence

time is too short, the TiB₂ powder will not fully melt, leading to voids in the coating.

Gas Entrapment: Gases can become trapped between the splats as they rapidly solidify,

creating pores.

Shadowing Effects: Unmelted or partially melted particles can create "shadows" where

subsequent molten particles cannot fill, resulting in voids.[3]

Improper Powder Characteristics: A wide particle size distribution can lead to inconsistent

melting and packing.

Troubleshooting Steps:

Optimize Spray Parameters for Melting:

Increase Plasma Power/Enthalpy: A higher power input will increase the plasma jet

temperature, promoting better melting of the refractory TiB₂ particles.

Adjust Gas Composition: Using a secondary gas like hydrogen or helium in addition to

argon can increase the plasma's enthalpy and heat transfer to the particles.

Optimize Powder Feed Rate: A lower feed rate increases the dwell time of each particle in

the plasma jet, allowing for more complete melting.

Control Particle Velocity and Trajectory:

Adjust Carrier Gas Flow: The carrier gas flow rate should be optimized to ensure the

powder is injected into the hottest part of the plasma jet.

Optimize Spray Distance: A shorter spray distance can reduce the time for molten particles

to solidify before impact, but care must be taken to avoid substrate overheating.

Select Appropriate Feedstock Powder:
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Particle Size and Morphology: Use powders with a narrow particle size distribution and a

spherical morphology for more uniform melting and denser packing.

Composite Powders: Utilizing TiB₂ composite powders with a metallic binder (e.g., Ni, Co,

Fe) can aid in densification, as the metallic phase melts and fills voids.[4]
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Caption: Troubleshooting workflow for oxidation of TiB₂ coatings.

Data Presentation
Table 1: Recommended TiB₂ Powder Characteristics for
Plasma Spraying
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Property
Recommended
Value/Characteristic

Rationale

Purity > 99.5%

Minimizes the presence of

impurities that can negatively

affect coating properties.

Morphology Spherical

Promotes good powder

flowability and uniform heating

in the plasma jet. [5]

Particle Size Distribution 45-100 µm (for APS)

Ensures consistent melting

behavior. Finer particles may

vaporize, while larger ones

may not fully melt.

Flowability Good

Essential for a stable and

consistent powder feed rate,

leading to a uniform coating.

[5]

Oxygen Content Low

High oxygen content in the

starting powder can contribute

to oxide formation in the final

coating.

Table 2: Typical Atmospheric Plasma Spray (APS)
Parameters for TiB₂-Composite Coatings
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Parameter Typical Range
Effect on Coating
Properties

Plasma Gas (Primary) Argon (Ar)

Main plasma-forming gas,

influences plasma jet velocity

and temperature.

Plasma Gas Flow Rate

(Primary)
30 - 50 L/min

Affects plasma jet stability and

particle heating.

Plasma Gas (Secondary) Hydrogen (H₂) or Helium (He)

Increases plasma enthalpy

and thermal conductivity,

leading to better particle

melting.

Plasma Gas Flow Rate

(Secondary)
5 - 15 L/min

Higher flow rates increase

plasma temperature but can

also increase nozzle erosion.

Current 500 - 800 A

Major factor determining the

power and temperature of the

plasma jet. [6]

Voltage 50 - 80 V
Dependent on gas composition

and flow rates.

Spray Distance 100 - 180 mm

Influences particle velocity,

temperature upon impact, and

the degree of oxidation. [4]

Powder Feed Rate 20 - 50 g/min

Affects the thermal loading of

the plasma; lower rates

generally result in better

melting. [6]

Carrier Gas Flow Rate (Ar) 2 - 5 L/min

Controls the trajectory and

velocity of the powder particles

into the plasma jet.
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Table 3: Properties of Plasma-Sprayed TiB₂-Based
Coatings

Property Typical Value Test Standard

Microhardness 1300 - 3000 HV

Varies significantly with the

amount and type of metallic

binder. [7]

Adhesion Strength 15 - 50 MPa ASTM C633 [8][9][10]

Porosity 3 - 15 %
Can be controlled by

optimizing spray parameters.

Young's Modulus ~565 GPa (for dense TiB₂)
Can be lower in porous

coatings. [11]

Wear Rate (ASTM G65) Low (high wear resistance) ASTM G65 [5][12][13]

Experimental Protocols
Protocol 1: Microstructure and Phase Analysis
(SEM/XRD)

Sample Preparation:

For cross-sectional analysis, cut the coated substrate using a precision diamond saw. [14]

* Mount the sectioned sample in a conductive mounting resin.

Grind the mounted sample using successively finer silicon carbide papers (e.g., 240, 400,

600, 800, 1200 grit). [14] * Polish the ground sample using diamond suspensions (e.g., 6

µm, 3 µm, 1 µm) followed by a final polish with a colloidal silica suspension (e.g., 0.05 µm)

to achieve a mirror-like finish. [15]2. Scanning Electron Microscopy (SEM) Analysis:

Ensure the polished sample is clean and dry.

Use a scanning electron microscope to observe the cross-section of the coating.

Characterize the coating's thickness, porosity, lamellar structure, and the interface with the

substrate.
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Utilize backscattered electron (BSE) imaging to differentiate between phases based on

atomic number contrast.

Perform Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental

composition of different phases within the coating. [16]3. X-ray Diffraction (XRD) Analysis:

Use a diffractometer with Cu Kα radiation to analyze the surface of the as-sprayed

coating.

Perform a scan over a suitable 2θ range (e.g., 20-90°) to identify the crystalline phases

present.

Compare the resulting diffraction pattern with standard diffraction data for TiB₂, TiO₂, and

other potential phases to confirm the coating's composition. [17]

Protocol 2: Adhesion Strength Testing (ASTM C633)
Specimen Preparation:

Prepare a cylindrical substrate fixture and a corresponding loading fixture as specified by

ASTM C633. [10] * Apply the TiB₂ coating to one face of the substrate fixture to a

thickness of at least 0.38 mm. [10]2. Bonding Procedure:

Select a suitable high-strength adhesive.

Bond the coated face of the substrate fixture to the face of the loading fixture. [8] * Cure

the adhesive according to the manufacturer's instructions, ensuring proper alignment. [8]3.

Tensile Testing:

Place the bonded assembly in a universal testing machine equipped with self-aligning

grips. [9] * Apply a tensile load perpendicular to the plane of the coating at a constant rate

of cross-head travel until failure occurs. [9] * Record the maximum load at which failure

occurs.

Calculation and Analysis:

Calculate the adhesion or cohesion strength by dividing the maximum load by the cross-

sectional area of the coated surface.
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Examine the fracture surfaces to determine the failure mode (adhesive failure at the

substrate-coating interface, cohesive failure within the coating, or failure in the adhesive).

[12]

Protocol 3: Abrasive Wear Testing (ASTM G65)
Specimen Preparation:

Prepare a flat test specimen with the TiB₂ coating.

Clean the specimen and measure its initial mass.

Test Procedure (Procedure A):

Mount the specimen in the test apparatus.

Press the specimen against a rotating rubber-rimmed steel wheel with a specified force

(e.g., 130 N). [5] * Introduce a controlled flow of abrasive sand (e.g., AFS 50-70 test sand)

between the specimen and the rotating wheel. [18] * Rotate the wheel for a set number of

revolutions (e.g., 6000 revolutions). [5]3. Data Analysis:

After the test, clean the specimen and measure its final mass.

Calculate the mass loss.

Convert the mass loss to volume loss using the density of the coating material. The result

is typically reported as volume loss in cubic millimeters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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